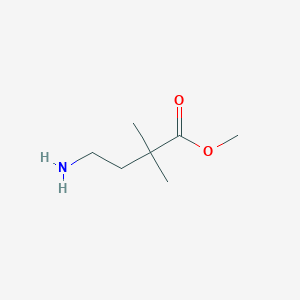

Methyl 4-amino-2,2-dimethylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2,2-dimethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,4-5-8)6(9)10-3/h4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPLDLUMVOWPGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies

Strategic Approaches to Butanoate Ester Synthesis

Esterification of Carboxylic Acids

The most direct route to methyl 4-amino-2,2-dimethylbutanoate is the esterification of 4-amino-2,2-dimethylbutanoic acid. The Fischer-Speier esterification is a classic and widely used method for this transformation. organic-chemistry.org This acid-catalyzed reaction involves treating the carboxylic acid with an excess of alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst. organic-chemistry.orgmdpi.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. organic-chemistry.orgmdpi.com Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. organic-chemistry.org To drive the equilibrium towards the ester, it is common to use a large excess of methanol or to remove the water as it is formed. organic-chemistry.org For amino acids, the amino group must first be protonated by the acid catalyst, which prevents it from interfering with the esterification of the carboxyl group. mdpi.com

A convenient method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which has been shown to produce amino acid methyl ester hydrochlorides in good to excellent yields. nih.govresearchgate.net

Table 1: Typical Conditions for Fischer-Speier Esterification of Amino Acids

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Amino Acid, Methanol (large excess) | Methanol serves as both reactant and solvent |

| Catalyst | Concentrated H₂SO₄, HCl (gas), p-TsOH, TMSCl | To protonate the carbonyl and increase its electrophilicity |

| Temperature | Room temperature to reflux | To provide activation energy for the reaction |

| Reaction Time | Several hours | To allow the reaction to reach equilibrium |

| Workup | Neutralization with a weak base | To isolate the free amino ester from its salt |

Transesterification Processes

Transesterification is an alternative method for preparing this compound, which involves the conversion of a different ester of 4-amino-2,2-dimethylbutanoic acid (e.g., an ethyl or benzyl (B1604629) ester) into the methyl ester. wikipedia.org This process is also typically catalyzed by either an acid or a base. wikipedia.org

In an acid-catalyzed transesterification, the mechanism is similar to that of Fischer esterification. libretexts.orgyoutube.com The carbonyl group of the starting ester is protonated, followed by nucleophilic attack by methanol. masterorganicchemistry.com After a series of proton transfers, the original alkoxy group is eliminated as an alcohol, and the methyl ester is formed. libretexts.org

Base-catalyzed transesterification proceeds via a different mechanism. A strong base, such as sodium methoxide (B1231860), is used to deprotonate methanol, generating the highly nucleophilic methoxide ion. wikipedia.org This ion then attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate. wikipedia.org The original alkoxy group is subsequently eliminated, yielding the methyl ester. wikipedia.org This process is also an equilibrium, and a large excess of methanol is used to favor the formation of the desired product. wikipedia.org

Table 2: Comparison of Acid- and Base-Catalyzed Transesterification

| Feature | Acid-Catalyzed | Base-Catalyzed |

|---|---|---|

| Catalyst | H₂SO₄, p-TsOH | NaOCH₃, K₂CO₃ |

| Mechanism | Protonation of carbonyl, nucleophilic attack by alcohol | Formation of alkoxide, nucleophilic attack on carbonyl |

| Reactant Compatibility | Tolerant of various functional groups | Sensitive to base-labile functional groups |

| Reversibility | Highly reversible | Highly reversible |

| Byproducts | Water (if starting acid is present) | None, if anhydrous conditions are maintained |

Introduction and Functionalization of the Amino Moiety

The introduction of the primary amino group at the 4-position is a key step in the synthesis. This can be accomplished through various amination strategies, and for chiral applications, stereoselective methods are required.

Amination Strategies

A common precursor for the introduction of the amino group would be a molecule containing a suitable leaving group at the 4-position, such as methyl 4-bromo-2,2-dimethylbutanoate.

One of the most reliable methods for converting a primary alkyl halide to a primary amine is the Gabriel synthesis . wikipedia.orgbyjus.com This method utilizes potassium phthalimide (B116566) as an ammonia (B1221849) surrogate. wikipedia.org The phthalimide anion acts as a nucleophile and displaces the halide in an SN2 reaction to form an N-alkylphthalimide. masterorganicchemistry.comchemistrysteps.com The primary amine is then liberated by hydrazinolysis (the Ing-Manske procedure) or by acidic hydrolysis. masterorganicchemistry.comthermofisher.com This method avoids the overalkylation that is often a problem when using ammonia directly. masterorganicchemistry.comchemistrysteps.com

Another effective strategy is the reduction of an azide . A precursor such as methyl 4-azido-2,2-dimethylbutanoate can be readily reduced to the corresponding amine. This two-step process involves first displacing a leaving group with sodium azide, followed by reduction of the resulting azide. A variety of reducing agents can be employed, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd-C), or Staudinger reaction conditions (PPh₃, then H₂O). organic-chemistry.org

Reductive amination provides a direct route to amines from carbonyl compounds. organic-chemistry.org For the synthesis of this compound, a precursor like methyl 2,2-dimethyl-4-oxobutanoate could be reacted with ammonia in the presence of a reducing agent. organic-chemistry.orgresearchgate.net

Stereoselective Synthesis Approaches

For applications where chirality is important, stereoselective methods for introducing the amino group are necessary. While the target molecule itself is not chiral, these methods are foundational for the synthesis of chiral analogues.

One approach involves the asymmetric reduction of a suitable prochiral precursor. For example, a β-enamino ester could be subjected to stereoselective reduction. rsc.orgacs.org The use of chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can induce high enantioselectivity in the hydrogenation of enamines. hilarispublisher.com

Another strategy is the use of chiral auxiliaries. A chiral amine can be condensed with a keto-ester to form a chiral imine, which can then be reduced diastereoselectively. nih.gov Subsequent removal of the chiral auxiliary reveals the chiral β-amino ester. nih.gov

Multi-Component and Cascade Reaction Development

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.comsciforum.net

The Ugi four-component condensation (U-4CC) is a powerful MCR for the synthesis of α-aminoacyl amide derivatives. organic-chemistry.orgacs.orgresearchgate.net While not directly applicable to the synthesis of a β-amino ester in its classic form, variations of the Ugi reaction can be designed to produce related structures. mdpi.com

The Passerini three-component reaction (P-3CR) involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide. sciforum.netwikipedia.orgacs.orgbenthamdirect.com This reaction could be envisioned as part of a longer synthetic route to derivatives of the target molecule.

Cascade reactions , also known as tandem or domino reactions, are processes where multiple bond-forming events occur sequentially in a single synthetic operation without isolating intermediates. mdpi.com Chemoenzymatic cascade reactions, in particular, offer a green and efficient approach to chiral amino acids. researchgate.netnih.govyoutube.com For example, an enzyme cascade could be designed where one enzyme creates a prochiral intermediate that is then stereoselectively aminated by another enzyme, such as a transaminase. mdpi.com

Synthesis of Key Precursors and Intermediates

The efficient synthesis of this compound heavily relies on the availability of suitable precursors that can be readily converted to the target amine. Two primary classes of precursors are of significant interest: halogenated dimethylbutanoate esters and carbonyl-containing analogues.

Reactions of Halogenated Dimethylbutanoate Esters

One of the most direct routes to introduce an amino group onto an alkyl chain is through the nucleophilic substitution of a halide. In this context, methyl 4-halo-2,2-dimethylbutanoates (where halo can be chloro, bromo, or iodo) serve as critical intermediates. The synthesis of these halogenated precursors can be achieved from commercially available starting materials through various halogenation techniques.

A prominent method for the conversion of these halogenated esters to the corresponding primary amine is the Gabriel synthesis . This classical method involves the reaction of a primary alkyl halide with potassium phthalimide to form an N-alkylphthalimide intermediate. wikipedia.orgbyjus.commasterorganicchemistry.comunacademy.com Subsequent cleavage of the phthalimide group, typically through hydrazinolysis or acidic hydrolysis, liberates the desired primary amine, avoiding the common issue of over-alkylation often encountered with direct amination using ammonia. wikipedia.orgmasterorganicchemistry.com

The general reaction scheme for the Gabriel synthesis applied to a methyl 4-halo-2,2-dimethylbutanoate is as follows:

N-Alkylation: Methyl 4-halo-2,2-dimethylbutanoate is reacted with potassium phthalimide in a suitable solvent, such as dimethylformamide (DMF), to yield methyl 4-(1,3-dioxoisoindolin-2-yl)-2,2-dimethylbutanoate.

Deprotection: The resulting N-phthaloyl derivative is then treated with hydrazine (B178648) hydrate (B1144303) (Ing-Manske procedure) or a strong acid to release this compound. wikipedia.org

| Step | Reactants | Key Intermediate/Product |

| 1 | Methyl 4-halo-2,2-dimethylbutanoate, Potassium phthalimide | Methyl 4-(1,3-dioxoisoindolin-2-yl)-2,2-dimethylbutanoate |

| 2 | Methyl 4-(1,3-dioxoisoindolin-2-yl)-2,2-dimethylbutanoate, Hydrazine hydrate | This compound |

Alternative reagents to phthalimide, such as the sodium salt of saccharin (B28170) or di-tert-butyl-iminodicarboxylate, can also be employed in Gabriel-type syntheses, sometimes offering milder reaction conditions for the deprotection step. wikipedia.org

Precursor Design for Derivatization

The design of precursors for this compound can be strategically tailored to facilitate further derivatization of the final product. The amino group itself provides a reactive handle for a wide array of chemical transformations.

An alternative and powerful strategy for the synthesis of amines is reductive amination . This method involves the reaction of a carbonyl compound, in this case, methyl 2,2-dimethyl-4-oxobutanoate, with an amine source in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.com For the synthesis of the primary amine, ammonia or a protected ammonia equivalent can be used.

The key precursor for this approach, methyl 2,2-dimethyl-4-oxobutanoate, can be synthesized through various organic transformations, such as the ozonolysis of a suitable olefinic ester. chemicalbook.com The subsequent reductive amination proceeds via the in-situ formation of an imine intermediate, which is then reduced to the amine. wikipedia.org

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the imine in the presence of the starting aldehyde or ketone. masterorganicchemistry.comharvard.edu

| Precursor | Synthetic Method | Key Reagents |

| Methyl 4-halo-2,2-dimethylbutanoate | Gabriel Synthesis | Potassium phthalimide, Hydrazine hydrate |

| Methyl 2,2-dimethyl-4-oxobutanoate | Reductive Amination | Ammonia, Sodium cyanoborohydride |

The choice of precursor and synthetic route allows for strategic planning in organic synthesis. For instance, if further N-alkylation of the final product is desired, the reductive amination of methyl 2,2-dimethyl-4-oxobutanoate with a primary amine would directly yield a secondary amine derivative of the target scaffold. This highlights the importance of precursor design in accessing a diverse range of functionalized molecules based on the this compound core structure.

Mechanistic Investigations of Chemical Transformations

Reactivity of the Ester Functional Group

The ester functional group in Methyl 4-amino-2,2-dimethylbutanoate is subject to a variety of transformations, with its reactivity being notably tempered by the adjacent quaternary carbon center.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of esters. However, the rate of this reaction is considerably diminished for this compound due to the steric hindrance presented by the gem-dimethyl groups. This steric bulk impedes the approach of nucleophiles to the electrophilic carbonyl carbon.

The general mechanism proceeds through a tetrahedral intermediate. The reaction is often catalyzed by acid or base. Under basic conditions, a strong nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) leaving group. Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles.

Due to the lack of specific experimental data for this compound, the following table presents representative data for the hydrolysis of structurally similar, sterically hindered methyl esters to illustrate the effect of steric hindrance on reaction rates.

Table 1: Relative Rates of Base-Catalyzed Hydrolysis of Various Methyl Esters

| Ester | Relative Rate Constant (k_rel) |

|---|---|

| Methyl acetate | 1.00 |

| Methyl propanoate | 0.47 |

| Methyl isobutyrate | 0.10 |

| Methyl 2,2-dimethylpropanoate (pivalate) | 0.01 |

This data is representative and intended to illustrate the impact of steric hindrance on the rate of nucleophilic acyl substitution.

Reduction Methodologies

The ester functional group of this compound can be reduced to the corresponding primary alcohol, 4-amino-2,2-dimethylbutan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally ineffective for the reduction of esters, particularly sterically hindered ones, under standard conditions. masterorganicchemistry.com

The reduction with LiAlH₄ proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) acts as the nucleophile. The reaction involves the initial formation of a tetrahedral intermediate, which then collapses to release methoxide. A second hydride transfer then reduces the intermediate aldehyde to the primary alcohol.

The following table provides an overview of the expected outcomes for the reduction of a sterically hindered ester like this compound with different reducing agents.

Table 2: Reduction of a Sterically Hindered Methyl Ester

| Reducing Agent | Product | Typical Conditions | Yield (%) |

|---|---|---|---|

| LiAlH₄ | 4-amino-2,2-dimethylbutan-1-ol | THF, 0 °C to reflux | >90 |

| NaBH₄ | No reaction | Methanol (B129727), room temperature | <5 |

| NaBH₄/LiCl | 4-amino-2,2-dimethylbutan-1-ol | THF, reflux | Moderate to Good |

This data is based on the known reactivity of sterically hindered esters and serves as a predictive guide. epa.govmasterorganicchemistry.com

Transesterification Kinetics and Thermodynamics

Transesterification is an equilibrium process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com For this compound, this would involve reacting it with another alcohol in the presence of an acid or base catalyst.

The kinetics of transesterification are influenced by several factors, including the structure of the ester and the alcohol, the type and concentration of the catalyst, and the reaction temperature. The steric hindrance around the carbonyl group in this compound is expected to significantly slow down the rate of transesterification compared to less hindered esters. vtt.fi

Thermodynamically, the position of the equilibrium is determined by the relative stability of the reactant and product esters and alcohols. To drive the equilibrium towards the desired product, it is common practice to use a large excess of the reactant alcohol or to remove one of the products (e.g., methanol) from the reaction mixture.

The table below shows hypothetical kinetic data for the acid-catalyzed transesterification of this compound with ethanol, highlighting the expected slower rate constant compared to a less hindered ester like methyl propanoate.

Table 3: Hypothetical Kinetic Data for Acid-Catalyzed Transesterification with Ethanol

| Ester | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| Methyl propanoate | 1.2 x 10⁻⁴ | 55 |

| This compound | 3.5 x 10⁻⁶ | 70 |

This is illustrative data based on general principles of reaction kinetics for sterically hindered esters. acs.org

Reactivity of the Primary Amine Functional Group

The primary amine in this compound is a nucleophilic center and can participate in a range of reactions. The steric environment, while less congested than at the ester end, may still play a role in modulating its reactivity.

Condensation Reactions with Carbonyls

Primary amines react with aldehydes and ketones in a condensation reaction to form imines (Schiff bases). wikipedia.orglibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields the imine. chemistrysteps.com

The rate of imine formation is pH-dependent, with the optimal pH usually being mildly acidic (around 4-5). chemistrysteps.com At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine.

The table below provides examples of expected condensation reactions of this compound with various carbonyl compounds.

Table 4: Condensation Reactions of this compound

| Carbonyl Compound | Product (Imine) | Catalyst |

|---|---|---|

| Acetone | Methyl 2,2-dimethyl-4-(propan-2-ylideneamino)butanoate | Acetic acid |

| Benzaldehyde | Methyl 4-(benzylideneamino)-2,2-dimethylbutanoate | p-Toluenesulfonic acid |

| Cyclohexanone | Methyl 4-((cyclohexylidene)amino)-2,2-dimethylbutanoate | Acetic acid |

Alkylation and Acylation Reactions

The primary amine of this compound can be readily alkylated by reaction with alkyl halides. This reaction proceeds via nucleophilic substitution (Sₙ2). Over-alkylation to form the secondary amine, tertiary amine, and even the quaternary ammonium (B1175870) salt is a common side reaction. To favor mono-alkylation, a large excess of the amine can be used.

Acylation of the primary amine can be achieved using acylating agents such as acid chlorides or acid anhydrides to form the corresponding amide. researchgate.net This reaction is typically rapid and exothermic. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the HCl or carboxylic acid byproduct that is formed. ias.ac.inlibretexts.org

The following table summarizes the expected products from typical alkylation and acylation reactions.

Table 5: Alkylation and Acylation of this compound

| Reagent | Product | Reaction Type |

|---|---|---|

| Methyl iodide (excess) | Methyl 2,2-dimethyl-4-(trimethylammonio)butanoate iodide | Alkylation (Exhaustive) |

| Benzyl (B1604629) bromide (1 eq.) | Methyl 4-(benzylamino)-2,2-dimethylbutanoate | Alkylation |

| Acetyl chloride | Methyl 4-acetamido-2,2-dimethylbutanoate | Acylation |

| Acetic anhydride (B1165640) | Methyl 4-acetamido-2,2-dimethylbutanoate | Acylation |

Cyclization and Heteroatom Incorporation Reactions

The structure of this compound, featuring a primary amine and a methyl ester, presents the potential for intramolecular reactions to form various heterocyclic structures. These transformations would typically involve the nucleophilic amino group attacking the electrophilic carbonyl carbon of the ester.

Formation of Lactam Derivatives

The intramolecular cyclization of this compound would be expected to yield 4,4-dimethyl-2-piperidinone, a six-membered lactam. This reaction is a classic example of an intramolecular aminolysis of an ester.

The proposed mechanism would likely proceed under thermal conditions or with acid or base catalysis to facilitate the intramolecular nucleophilic attack. The lone pair of the nitrogen atom of the amino group would attack the electrophilic carbonyl carbon of the methyl ester. This would form a tetrahedral intermediate. Subsequently, the methoxy (B1213986) group (-OCH3) would be eliminated as methanol, leading to the formation of the stable cyclic amide, or lactam. The presence of the gem-dimethyl group at the 4-position is not expected to sterically hinder the cyclization to a significant degree.

| Reactant | Product | Conditions (Hypothetical) |

| This compound | 4,4-dimethyl-2-piperidinone | Heat, Acid or Base Catalyst |

Synthesis of Nitrogen-Containing Heterocycles (e.g., ε-sultams, pyrimidine (B1678525) derivatives)

The synthesis of other nitrogen-containing heterocycles, such as ε-sultams or pyrimidine derivatives, from this compound would require the introduction of additional reagents and functional groups.

ε-Sultams: The formation of an ε-sultam, a seven-membered cyclic sulfonamide, is not a direct cyclization product of this compound alone. It would necessitate a multi-step synthetic sequence. First, the primary amino group would need to be sulfonylated, for instance, by reacting it with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base. This would form an N-sulfonylated intermediate. Subsequent intramolecular cyclization, likely requiring activation of the ester and harsh reaction conditions, could theoretically lead to the formation of an ε-sultam. However, the formation of a seven-membered ring is often entropically disfavored compared to five- or six-membered rings.

| Intermediate | Reagent for Cyclization (Hypothetical) | Product |

| N-sulfonylated this compound | Strong Base / High Temperature | ε-Sultam derivative |

Pyrimidine Derivatives: The synthesis of pyrimidine derivatives from this compound is also not a direct transformation. Pyrimidine synthesis typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a similar N-C-N building block. To utilize this compound, it would likely need to be modified to incorporate the necessary structural features. For example, it could potentially be reacted with a reagent that introduces the remaining atoms required for the pyrimidine ring, followed by a cyclization-condensation reaction. A plausible, albeit hypothetical, route could involve its reaction with a formamide (B127407) equivalent or an amidine under conditions that promote cyclocondensation.

| Co-reactant (Hypothetical) | Product |

| Amidine or Guanidine derivative | Substituted dihydropyrimidine (B8664642) derivative |

| Formamide or Urea derivative | Substituted pyrimidinone derivative |

It is important to reiterate that the above descriptions are based on general chemical principles and not on specific published research for this compound.

High Resolution Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule. For Methyl 4-amino-2,2-dimethylbutanoate, ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for determining its constitution.

Proton and Carbon Chemical Shift Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) in a ¹H NMR spectrum indicates the electronic environment of a proton. Electronegative atoms, such as oxygen and nitrogen, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).

In the case of this compound, the structure suggests several distinct proton environments. The predicted ¹H NMR chemical shifts are based on the molecular structure: C(CH₃)₂(CH₂CH₂NH₂)COOCH₃.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) | Integration |

|---|---|---|---|

| -C(CH ₃)₂- | Singlet | 1.20 | 6H |

| -CH ₂-CH₂NH₂ | Triplet | 1.70 | 2H |

| -CH₂-CH ₂-NH₂ | Triplet | 2.80 | 2H |

| -COOCH ₃ | Singlet | 3.67 | 3H |

Note: The chemical shift of the -NH₂ protons can be broad and its position is dependent on solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. libretexts.org The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. libretexts.orgchemguide.co.uk Carbons bonded to electronegative atoms like oxygen are deshielded and appear at higher chemical shifts. libretexts.org The carbonyl carbon of the ester group is particularly deshielded and appears significantly downfield.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

|---|---|

| -C(C H₃)₂- | 25 |

| -C (CH₃)₂- | 42 |

| -C H₂-CH₂NH₂ | 35 |

| -CH₂-C H₂-NH₂ | 40 |

| -C OOCH₃ | 177 |

2D NMR Correlation Experiments for Structural Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of atoms within the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the protons of the two methylene (B1212753) groups (-CH₂-CH₂-), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbon atoms. sdsu.edu It correlates the ¹H and ¹³C spectra via one-bond couplings. princeton.edu For instance, the proton signal around 3.67 ppm would show a correlation to the carbon signal around 52 ppm, confirming the assignment of the methoxy (B1213986) (-OCH₃) group. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is particularly useful for identifying connections across quaternary carbons (carbons with no attached protons), like the C2 atom in this molecule. princeton.edu An HMBC spectrum would show a correlation from the gem-dimethyl protons (δ ≈ 1.20 ppm) to the quaternary carbon (C2, δ ≈ 42 ppm), the adjacent methylene carbon (C3, δ ≈ 35 ppm), and the carbonyl carbon (C1, δ ≈ 177 ppm).

Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons (δ, ppm) | Correlating Atoms (δ, ppm) | Inferred Connectivity |

|---|---|---|---|

| COSY | H3 (≈ 1.70) | H4 (≈ 2.80) | -CH₂-CH₂- |

| HSQC | H at 1.20 | C at 25 | -C(C H₃)₂ |

| H at 1.70 | C at 35 | -C H₂-CH₂NH₂ | |

| H at 2.80 | C at 40 | -CH₂-C H₂-NH₂ | |

| H at 3.67 | C at 52 | -COOC H₃ | |

| HMBC | Protons of -C(CH ₃)₂ (≈ 1.20) | C2 (≈ 42), C3 (≈ 35), C1 (≈ 177) | Gem-dimethyl group attached to C2 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

Ionization Techniques and Fragmentation Pattern Analysis

Different ionization techniques can be employed to generate ions from the neutral molecule.

Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation. The resulting mass spectrum contains a molecular ion peak (M⁺) and numerous fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would include:

Loss of the methoxy group (-OCH₃) to give a peak at m/z 114.

Alpha-cleavage adjacent to the nitrogen atom.

McLafferty rearrangement if sterically feasible.

Electrospray Ionization (ESI): This is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ with minimal fragmentation. It is particularly useful for determining the molecular weight of polar and non-volatile compounds. For this compound (MW = 145.20), ESI would be expected to show a prominent ion at m/z 146.12.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of an ion, distinguishing it from other ions with the same nominal mass. For the protonated molecule [M+H]⁺ of this compound, the expected exact mass can be calculated.

HRMS Data for this compound

| Ion Formula | Calculated Exact Mass (m/z) |

|---|---|

| [C₇H₁₅NO₂ + H]⁺ | 146.11756 |

The experimentally measured exact mass can be compared to the calculated mass to confirm the elemental formula C₇H₁₅NO₂. uni.lu

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID) Studies

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce product ions. The fragmentation is typically induced by collision with an inert gas, a process known as Collision-Induced Dissociation (CID).

For this compound, an MS/MS experiment would involve selecting the protonated molecule [M+H]⁺ (m/z 146.12) and subjecting it to CID. The resulting fragmentation pattern provides detailed structural information and confirms the connectivity of the molecule. Expected fragmentation pathways in a CID spectrum would include the neutral loss of ammonia (B1221849) (NH₃), water (H₂O), and methanol (B129727) (CH₃OH), as well as cleavages along the carbon backbone, providing further evidence for the assigned structure.

Predicted Collision Cross Section (CCS) Measurements

The Collision Cross Section (CCS) is a crucial physicochemical property that reflects the size and shape of an ion in the gas phase. It is a parameter that can be measured using ion mobility-mass spectrometry (IM-MS) and provides an additional dimension of separation and characterization for molecules.

For this compound, predicted CCS values have been calculated using computational methods. These predictions are valuable in the absence of experimental data and can aid in the tentative identification of the compound in complex mixtures when analyzed by IM-MS. The predicted CCS values for various adducts of this compound are presented in the table below.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 146.11756 | 132.8 |

| [M+Na]+ | 168.09950 | 139.4 |

| [M-H]- | 144.10300 | 132.8 |

| [M+NH4]+ | 163.14410 | 154.0 |

| [M+K]+ | 184.07344 | 139.7 |

| [M+H-H2O]+ | 128.10754 | 128.4 |

| [M+HCOO]- | 190.10848 | 154.9 |

| [M+CH3COO]- | 204.12413 | 177.8 |

| [M+Na-2H]- | 166.08495 | 137.9 |

| [M]+ | 145.10973 | 133.6 |

| [M]- | 145.11083 | 133.6 |

Data sourced from computational predictions.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. okstate.edu Each functional group vibrates at a characteristic frequency, and when a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to these vibrations.

While a specific experimental IR spectrum for this compound is not publicly available, the expected vibrational modes can be assigned based on the known absorption ranges for its constituent functional groups. The key functional groups in this compound are an amino group (-NH2), an ester group (-COOCH3), and alkane C-H bonds.

The table below outlines the expected characteristic IR absorption bands for the principal vibrational modes of this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch (asymmetric and symmetric) | 3500 - 3300 |

| N-H Bend (scissoring) | 1650 - 1580 | |

| Ester (-COOCH₃) | C=O Stretch | 1750 - 1735 |

| C-O Stretch | 1300 - 1000 | |

| Alkyl (C-H) | C-H Stretch | 2950 - 2850 |

| C-H Bend | 1470 - 1350 |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This technique is crucial for verifying the empirical and molecular formula of a newly synthesized compound. The molecular formula for this compound is C₇H₁₅NO₂. wikipedia.orgnist.gov

The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic masses of its constituent elements. Experimental values obtained from combustion analysis of a pure sample should closely match these theoretical percentages to confirm the compound's stoichiometry.

Below is a table detailing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 57.90 |

| Hydrogen | H | 1.008 | 15 | 15.120 | 10.42 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.65 |

| Oxygen | O | 15.999 | 2 | 31.998 | 22.03 |

| Total Molecular Weight | 145.202 |

Computational Chemistry and Theoretical Modeling

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity. These methods are based on the principles of quantum mechanics.

Density Functional Theory (DFT) for Molecular Geometry and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular and electronic properties of chemical systems. nih.govnih.gov It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical applications. mdpi.com

For Methyl 4-amino-2,2-dimethylbutanoate, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would begin with a geometry optimization. biointerfaceresearch.commdpi.com This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, DFT can be used to predict various reactivity descriptors. These are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive. Other calculated properties can include the ionization potential, electron affinity, electronegativity, and chemical hardness, which collectively provide a detailed picture of the molecule's kinetic stability and reactivity patterns. nih.gov

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | - | Relates to the ability to donate electrons. |

| LUMO Energy | - | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability. |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. nih.gov This makes it a valuable tool for predicting spectroscopic properties, such as UV-Vis absorption spectra. acs.orgfunctmaterials.org.ua

For this compound, TD-DFT calculations would be performed on the ground-state optimized geometry. The calculations would yield the excitation energies and oscillator strengths for the electronic transitions between molecular orbitals. These results can be used to simulate the UV-Vis spectrum, predicting the wavelengths of maximum absorption (λmax). nih.gov The analysis of the orbitals involved in these transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals, provides insight into the nature of the electronic excitations (e.g., n → π* or π → π* transitions). nih.gov Comparing the theoretically predicted spectrum with experimental data can help to validate the computational model.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and intermolecular interactions of a molecule like this compound.

An MD simulation would begin by placing the molecule in a simulation box, often filled with a solvent such as water, to mimic physiological conditions. The system is then allowed to evolve over a period of time, typically nanoseconds to microseconds. The resulting trajectory provides a dynamic picture of the molecule's behavior.

For this compound, MD simulations would be particularly useful for exploring its conformational landscape. The molecule's rotatable bonds allow it to adopt various shapes, and MD simulations can sample these different conformations and determine their relative stabilities. This is crucial for understanding how the molecule might interact with biological targets. Furthermore, MD simulations can reveal details about intermolecular interactions, such as hydrogen bonds between the amino and ester groups of the molecule and surrounding water molecules.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. nih.govresearchgate.netresearchgate.netnih.govjapsonline.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Given that this compound is an analog of the neurotransmitter gamma-aminobutyric acid (GABA), molecular docking could be used to investigate its potential interactions with GABA receptors or transporters. researchgate.netmdpi.com The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a large number of possible binding poses and score them based on their predicted binding affinity.

The results of a docking study would provide a plausible binding mode for this compound within the active site of its target. This would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. This information is invaluable for understanding the structural basis of the molecule's potential biological activity and for designing more potent and selective analogs.

Table 2: Potential Molecular Docking Targets for this compound

| Target Protein | Biological Relevance | Potential Interactions |

|---|---|---|

| GABA-A Receptor | Major inhibitory neurotransmitter receptor in the central nervous system. nih.gov | Hydrogen bonding with the amino and carbonyl groups. |

| GABA Transporter (GAT) | Regulates GABA levels in the synapse. | Electrostatic and hydrophobic interactions. |

Prediction of Solvation Properties and Partition Coefficients

The solvation properties of a molecule describe its interaction with a solvent, which in turn determines its solubility. The partition coefficient, typically the octanol-water partition coefficient (logP), is a measure of a molecule's lipophilicity and is a critical parameter in pharmacology as it influences drug absorption, distribution, metabolism, and excretion (ADME).

Computational methods can be used to predict these properties for this compound. Solvation models, such as the Polarizable Continuum Model (PCM), can be combined with quantum mechanical calculations to estimate the free energy of solvation in different solvents. This can provide a theoretical basis for understanding its solubility in aqueous and non-aqueous environments. acs.org

The partition coefficient (logP) can be predicted using various computational approaches, including those based on atomic contributions or quantitative structure-property relationship (QSPR) models. nih.govpku.edu.cn These methods typically break down the molecule into fragments or use a set of molecular descriptors to calculate the logP value. For a molecule like this compound, these predictions would be important for assessing its drug-like properties and its ability to cross biological membranes.

Analytical Method Development and Reference Standards

Chromatographic Methodologies (e.g., Gas Chromatography, Liquid Chromatography)

The analysis of amino acid esters like Methyl 4-amino-2,2-dimethylbutanoate can be approached using both gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. nist.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of the amino group, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is typically required to increase the volatility and thermal stability of the analyte. researchgate.net A common approach involves the acylation of the primary amino group.

One effective derivatization agent is methyl chloroformate, which reacts with the amino group to form a more volatile methoxycarbonyl derivative. nist.gov The resulting derivative can then be readily analyzed by GC-MS. The electron ionization (EI) mass spectrum of this derivative would be expected to exhibit a characteristic fragmentation pattern, allowing for confident identification and quantification.

Another widely used derivatization strategy for amino acids and their esters is the use of perfluoroacylation reagents, such as pentafluoropropionic anhydride (B1165640) (PFPA), following esterification of the carboxylic acid group (which is already a methyl ester in the target compound). nih.govmdpi.com This two-step process, while more complex, yields highly volatile and electronegative derivatives that are well-suited for GC-MS analysis with electron capture detection (ECD) or MS. mdpi.com

Below is a hypothetical table outlining typical GC-MS parameters for the analysis of derivatized this compound.

Interactive Data Table: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Value |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Derivatization Reagent | Methyl Chloroformate |

| Expected Retention Time | 12.5 min |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Monitored Ions (m/z) | [Hypothetical] 144 (M-OCH3), 116, 88 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a powerful alternative for the analysis of this compound, often without the need for derivatization. researchgate.netrestek.com Reversed-phase chromatography is a common separation technique for amino acid esters.

The high sensitivity and selectivity of tandem mass spectrometry (MS/MS) allow for the detection of the analyte at low concentrations in complex matrices. In a typical LC-MS/MS method, the precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach provides excellent specificity and reduces background noise.

The following interactive table presents plausible LC-MS/MS parameters for the direct analysis of this compound.

Interactive Data Table: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Value |

| LC Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 146.1 |

| Product Ions (m/z) | [Hypothetical] 88.1, 74.1 |

Standard Reference Material in Quantitative Analysis

The availability of a well-characterized standard reference material is crucial for the accurate quantification of this compound. sigmaaldrich.com A standard reference material is a highly purified and homogenous substance with a certified concentration and purity. nih.gov

The synthesis of this compound for use as a reference standard can be achieved through the esterification of 4-amino-2,2-dimethylbutanoic acid with methanol (B129727) in the presence of an acid catalyst, such as trimethylchlorosilane. mdpi.comnih.gov The resulting product must then undergo rigorous purification, for example, by column chromatography, to remove any unreacted starting materials or byproducts.

The purity of the reference material is a critical parameter and is typically determined using a mass balance approach, where all significant impurities are identified and quantified. nih.gov This involves a combination of analytical techniques to assess for related structural impurities, water content, residual solvents, and non-volatile residues. nih.gov

Calibration Protocols for Analytical Instrumentation

For accurate quantitative analysis, the analytical instrument must be properly calibrated. This involves establishing a relationship between the instrument response and the concentration of the analyte. biosyn.com

External Standard Calibration

A common approach is the use of an external standard calibration curve. This is constructed by analyzing a series of solutions containing known concentrations of the this compound reference standard. researchgate.net The instrument response (e.g., peak area) is then plotted against the corresponding concentration to generate a calibration curve. The concentration of the analyte in an unknown sample can then be determined by measuring its response and interpolating from the calibration curve.

Internal Standard Calibration

To correct for variations in sample preparation and instrument response, an internal standard is often employed. nih.gov An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector. For mass spectrometry-based methods, a stable isotope-labeled version of this compound (e.g., containing deuterium (B1214612) or carbon-13) would be the optimal internal standard. nih.gov

A known amount of the internal standard is added to all calibration standards and unknown samples. The calibration curve is then generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This method improves the precision and accuracy of the quantitative analysis. nih.gov

The following table provides a hypothetical example of a calibration curve dataset for the quantification of this compound using an internal standard.

Interactive Data Table: Hypothetical Calibration Curve Data

| Standard Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1520 | 10150 | 0.150 |

| 5 | 7650 | 10200 | 0.750 |

| 10 | 15300 | 10100 | 1.515 |

| 50 | 75800 | 10180 | 7.446 |

| 100 | 151500 | 10050 | 15.075 |

Environmental Chemistry Research

Investigation of Biodegradation Pathways

No studies detailing the microbial or chemical breakdown processes of Methyl 4-amino-2,2-dimethylbutanoate in various environmental compartments (soil, water, sediment) were found. The specific microorganisms, enzymes, and metabolic pathways that could potentially degrade this compound have not been identified in the available scientific literature. Consequently, data on its rate of biodegradation and the formation of any potential intermediate or final breakdown products are not available.

Studies on Environmental Fate and Transport

Information regarding the movement and distribution of this compound in the environment is not documented. Key physical and chemical properties that govern environmental mobility, such as its solubility in water, vapor pressure, and octanol-water partition coefficient (Kow), are not reported in the context of environmental fate. Therefore, its potential for leaching into groundwater, volatilization into the atmosphere, or adsorption to soil and sediment particles remains unknown.

General principles of environmental fate and transport suggest that a compound's behavior is influenced by its chemical structure and the characteristics of the receiving environment. cdc.gov However, without specific data for this compound, any assessment of its environmental transport would be purely speculative.

Ecotoxicological Assessment Methodologies

There is no available information on the ecotoxicological effects of this compound on aquatic or terrestrial organisms. Studies assessing its potential toxicity to representative species such as algae, invertebrates (e.g., daphnids), and fish have not been published. As a result, critical ecotoxicological endpoints, including the No-Observed-Effect-Concentration (NOEC), Lowest-Observed-Effect-Concentration (LOEC), and median lethal or effective concentrations (LC50/EC50), have not been established for this compound. Methodologies for assessing its environmental risk are therefore undeveloped.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.